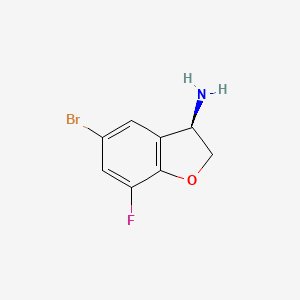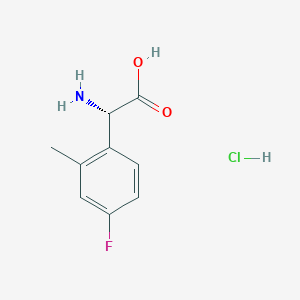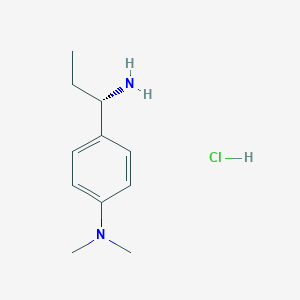
(S)-4-(1-Aminopropyl)-N,N-dimethylaniline2hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-4-(1-Aminopropyl)-N,N-dimethylaniline2hcl is a chiral compound with significant applications in various fields of science and industry. This compound is known for its unique structural properties and its ability to interact with biological systems, making it a valuable subject of study in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(1-Aminopropyl)-N,N-dimethylaniline2hcl typically involves the reaction of 4-(dimethylamino)benzaldehyde with (S)-1-aminopropane in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the desired stereochemistry is achieved. The product is then purified through crystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-4-(1-Aminopropyl)-N,N-dimethylaniline2hcl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amines, and substituted derivatives, which can be further utilized in various applications.
Scientific Research Applications
(S)-4-(1-Aminopropyl)-N,N-dimethylaniline2hcl has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (S)-4-(1-Aminopropyl)-N,N-dimethylaniline2hcl involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. This interaction is often stereospecific, with the (S)-enantiomer exhibiting distinct biological effects compared to its ®-counterpart.
Comparison with Similar Compounds
Similar Compounds
- (S)-1-Aminopropyl phosphonic acid
- 1-(3-Aminopropyl)imidazole
Uniqueness
(S)-4-(1-Aminopropyl)-N,N-dimethylaniline2hcl is unique due to its specific structural features and stereochemistry, which confer distinct biological and chemical properties. Compared to similar compounds, it exhibits unique reactivity and interaction profiles, making it a valuable tool in various research and industrial applications.
Properties
Molecular Formula |
C11H19ClN2 |
|---|---|
Molecular Weight |
214.73 g/mol |
IUPAC Name |
4-[(1S)-1-aminopropyl]-N,N-dimethylaniline;hydrochloride |
InChI |
InChI=1S/C11H18N2.ClH/c1-4-11(12)9-5-7-10(8-6-9)13(2)3;/h5-8,11H,4,12H2,1-3H3;1H/t11-;/m0./s1 |
InChI Key |
BPHYVILUJLJTLR-MERQFXBCSA-N |
Isomeric SMILES |
CC[C@@H](C1=CC=C(C=C1)N(C)C)N.Cl |
Canonical SMILES |
CCC(C1=CC=C(C=C1)N(C)C)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,3S)-5-azatricyclo[3.1.1.01,3]heptan-6-one](/img/structure/B13048278.png)
![Ethyl 5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine-3-carboxylate hcl](/img/structure/B13048285.png)
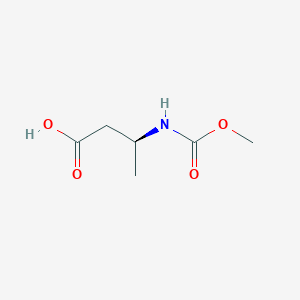
![Ethyl 2-(piperidin-3-yl)imidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate trihydrochloride](/img/structure/B13048300.png)
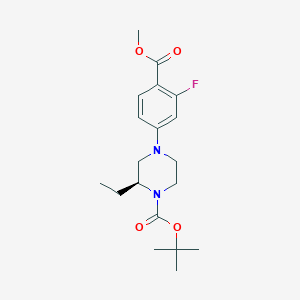

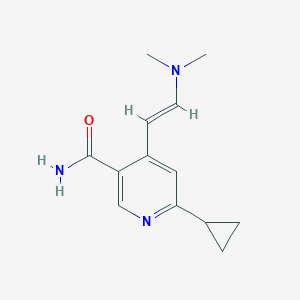

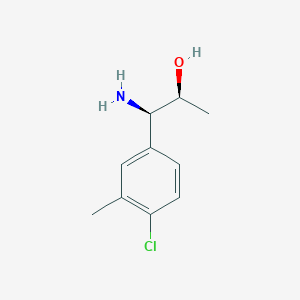
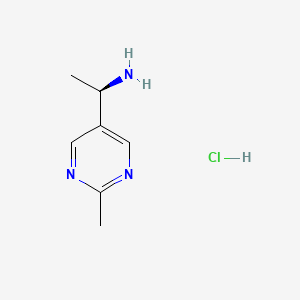
![Methyl 6-((tetrahydro-2H-pyran-4-YL)oxy)pyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B13048341.png)

